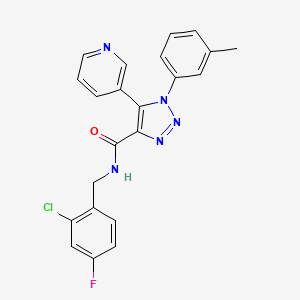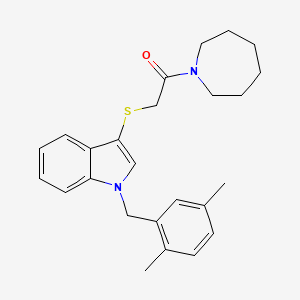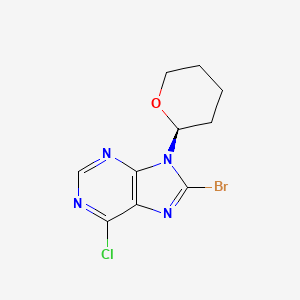
N-(2-chloro-4-fluorobenzyl)-5-(pyridin-3-yl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar triazole compounds involves multi-component reactions, such as the three-component reaction between N1,N3-di(pyridin-2-yl)-malonamide, aldehyde, and malononitrile in water using triethylamine as a base at room temperature. These reactions are efficient for creating a wide array of triazole derivatives, characterized using techniques like FT-IR, NMR, and X-ray diffraction, indicating their complex structural features and potential for further functionalization (Jayarajan et al., 2019).
Molecular Structure Analysis
The molecular structure of triazole derivatives is often elucidated using X-ray crystallography, revealing details about their geometrical configuration and intermolecular interactions. For instance, the study of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide provided insights into the triazole ring's orientation relative to adjacent groups and its crystalline packing, which is crucial for understanding the compound's chemical behavior and reactivity (Anuradha et al., 2014).
Chemical Reactions and Properties
Triazole compounds participate in various chemical reactions, including cycloadditions and substitutions, which are fundamental for their functionalization and application in synthetic chemistry. For example, the reaction of N-fluoropyridinium fluoride with isonitriles and diazo compounds can produce (pyridin-2-yl)-1H-1,2,3-triazoles, showcasing the versatility of triazole chemistry (Kiselyov, 2006).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis of triazole derivatives, including those similar to the specified compound, involves innovative chemical reactions that yield a variety of structurally related molecules. For example, the synthesis of 1,2,4-triazoles from isonicotinic acid hydrazide demonstrates the versatility of triazole chemistry in creating compounds with potential antimicrobial activities (Hacer Bayrak et al., 2009). Additionally, the reaction of N-fluoropyridinium fluoride with isonitriles and diazo compounds to synthesize (pyridin-2-yl)-1H-1,2,3-triazoles highlights the diverse synthetic routes available for constructing triazole-based molecules (A. Kiselyov, 2006).
Biological Activities and Applications
Triazole derivatives exhibit a wide range of biological activities, making them valuable for various scientific research applications. The antimicrobial activities of new 1,2,4-triazole derivatives provide insights into their potential as therapeutic agents (Rahul P. Jadhav et al., 2017). Additionally, the synthesis of benzofuran-1,2,3-triazole hybrids and their evaluation as antifungal preservatives against white and brown-rot fungi demonstrate the applicability of triazole compounds in the preservation field (Fahimeh Abedinifar et al., 2020).
Antitumor Activities
The evaluation of N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives as potential anticancer agents showcases the interest in triazole derivatives for cancer research. These compounds, particularly those with fluorine substitutions, have shown promising cytotoxic effects against cancer cell lines, highlighting their potential in anticancer therapy (William E. Butler et al., 2013).
Propriétés
IUPAC Name |
N-[(2-chloro-4-fluorophenyl)methyl]-1-(3-methylphenyl)-5-pyridin-3-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN5O/c1-14-4-2-6-18(10-14)29-21(16-5-3-9-25-12-16)20(27-28-29)22(30)26-13-15-7-8-17(24)11-19(15)23/h2-12H,13H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXZXJZMQNZTDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NCC3=C(C=C(C=C3)F)Cl)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-fluorobenzyl)-5-(pyridin-3-yl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cyclopentyl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2490571.png)


![1-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2490575.png)
![3-ethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2490577.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2490579.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-methylisoxazol-4-yl)methyl)urea](/img/structure/B2490584.png)
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-chloro-2,2-dimethylpropanamide](/img/structure/B2490586.png)
![3-amino-N-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2490587.png)

![[1-(2,2-Difluoroethyl)pyrrolidin-3-yl]methanamine dihydrochloride](/img/structure/B2490590.png)

![Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)carbamate](/img/structure/B2490593.png)